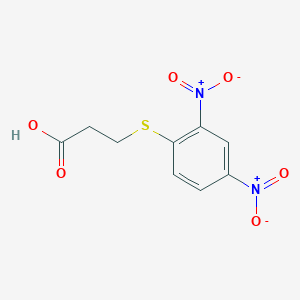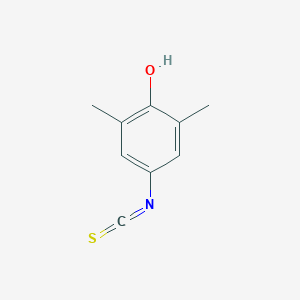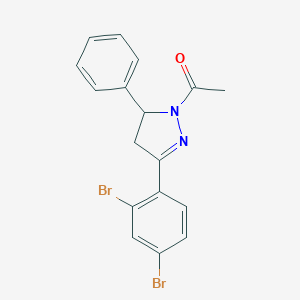![molecular formula C29H35N3O5 B304770 N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EHBIN and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity. This compound has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the study of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound in cancer patients. In addition, the potential use of this compound as an antifungal and antibacterial agent should be explored further. Finally, the mechanism of action of this compound should be studied in more detail to gain a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been synthesized using various methods. One of the most common methods involves the condensation of isonicotinic acid hydrazide with 3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of a catalyst. The resulting product is then treated with 4-(hexyloxy)phenylboronic acid to obtain the final product.
Applications De Recherche Scientifique
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Propriétés
Nom du produit |
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
Formule moléculaire |
C29H35N3O5 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
N-[(E)-[3-ethoxy-4-[2-(4-hexoxyphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H35N3O5/c1-3-5-6-7-18-35-25-9-11-26(12-10-25)36-19-20-37-27-13-8-23(21-28(27)34-4-2)22-31-32-29(33)24-14-16-30-17-15-24/h8-17,21-22H,3-7,18-20H2,1-2H3,(H,32,33)/b31-22+ |
Clé InChI |
WZPDRNHIMIWOKO-DFKUXCBWSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OCC |
SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)





![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)